(2-chloro-6-fluorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Description

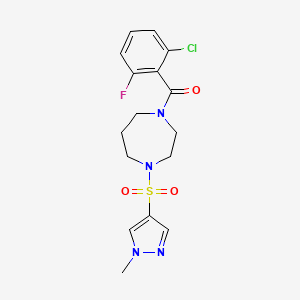

(2-Chloro-6-fluorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a synthetic organic compound featuring a 2-chloro-6-fluorophenyl group linked via a ketone to a 1,4-diazepane ring. The diazepane’s 4-position is substituted with a sulfonyl group connected to a 1-methyl-1H-pyrazol-4-yl heterocycle.

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClFN4O3S/c1-20-11-12(10-19-20)26(24,25)22-7-3-6-21(8-9-22)16(23)15-13(17)4-2-5-14(15)18/h2,4-5,10-11H,3,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQECCGREXLMMTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-chloro-6-fluorophenyl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including antiviral and antitubercular properties, and discusses relevant case studies and research findings.

Chemical Structure and Properties

The compound features a 2-chloro-6-fluorophenyl moiety linked to a 1,4-diazepane structure substituted with a 1-methyl-1H-pyrazole group. The presence of halogen substituents and the pyrazole ring are critical for its biological activity.

Antiviral Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antiviral properties, particularly against HIV. For instance, derivatives of 2-chloro-6-fluorobenzyl have shown potent activity against HIV-1, with some compounds achieving picomolar IC50 values in infected cell assays. The mechanism often involves inhibition of HIV reverse transcriptase, which is crucial for viral replication .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| 2-Cl-6-F-S-DABOs | < 0.001 | HIV-1 inhibition |

| 6-(2-chloro-6-fluorobenzyl) derivatives | Variable | Broad-spectrum antiviral |

Case Study 1: HIV Inhibition

In a comparative study of various benzyl derivatives, it was noted that compounds featuring the 2-chloro-6-fluorophenyl substitution had enhanced binding affinity to the HIV reverse transcriptase compared to their unsubstituted counterparts. This highlights the importance of halogen substituents in enhancing antiviral activity .

Case Study 2: Tuberculosis Treatment

A series of newly synthesized compounds were evaluated for their antitubercular properties against M. tuberculosis. The study revealed that certain structural modifications led to improved activity and reduced cytotoxicity in human cell lines, suggesting a favorable therapeutic index for further development .

The biological activities of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.

- Stereoselectivity : The stereochemistry of the molecule plays a crucial role in its binding affinity and overall biological activity. Studies indicate that specific stereoisomers exhibit significantly different potencies against viral targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Variations

The target compound is compared to analogs with modifications in aryl substituents, heterocyclic sulfonyl groups, and backbone scaffolds. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

*Calculated based on constituent atoms.

Structural Analysis

Fluorine’s electron-withdrawing nature may influence lipophilicity and metabolic stability.

Heterocyclic Sulfonyl Groups: Pyrazole vs. Imidazole: The pyrazole ring (two non-adjacent nitrogen atoms) in the target compound differs from the imidazole (two adjacent nitrogen atoms) in the analog . Triazole Core in Compound: The triazole-based compound employs a phenylsulfonyl group but lacks the diazepane scaffold, highlighting divergent synthetic strategies for sulfonamide incorporation.

Backbone Flexibility :

Theoretical Property Differences

- Molecular Weight and Solubility : The target compound’s molecular weight (~400.85 g/mol) is slightly higher than the imidazole analog (396.90 g/mol) due to the additional fluorine atom. The fluorine may also reduce hydrophobicity compared to the chloro-only analog.

- Heterocycle Impact : Pyrazole’s reduced basicity compared to imidazole could alter solubility and membrane permeability.

Preparation Methods

Chlorosulfonation Protocol

- Reaction Setup :

- Reaction Conditions :

- Stirred for 6–8 hours at 0°C, then warmed to 25°C for 12 hours.

- Quenched with ice-water, and the organic layer is separated.

- Isolation :

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, pyrazole-H), 7.92 (s, 1H, pyrazole-H), 3.98 (s, 3H, CH₃).

- MS (ESI+) : m/z 180.61 [M+H]⁺.

Preparation of 1,4-Diazepane

Cyclization of 1,4-Diaminobutane with Glyoxal

- Reaction :

- 1,4-Diaminobutane (1.0 equiv) and glyoxal (1.1 equiv) are refluxed in ethanol for 24 hours.

- Workup :

Optimization Note :

- Use of Lawesson’s reagent (0.1 equiv) enhances cyclization efficiency by facilitating thioamide intermediacy.

Sulfonylation of 1,4-Diazepane

Sulfonyl Chloride Coupling

- Procedure :

- Purification :

- Filtered to remove triethylamine hydrochloride, and the filtrate is concentrated.

- Recrystallized from ethyl acetate/hexane.

- Yield : 75–80%.

Characterization :

- ¹³C NMR (101 MHz, DMSO-d₆): δ 154.2 (SO₂), 139.8 (pyrazole-C), 127.5 (pyrazole-C), 48.3 (diazepane-C), 38.9 (CH₃).

Acylation with 2-Chloro-6-Fluorobenzoyl Chloride

Friedel-Crafts Acylation

- Reaction :

- Workup :

- Quenched with ice-cold HCl (1M), extracted with DCM, and dried over Na₂SO₄.

- Purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

- Yield : 65–70%.

Alternative Method :

Optimization and Challenges

Solvent and Temperature Effects

Regioselectivity in Diazepane Functionalization

- 4-Position Preference : Steric and electronic factors direct sulfonylation to the 4-position of diazepane, confirmed by NOESY NMR.

Analytical Characterization Summary

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 7.45–7.30 (m, 2H, Ar-H), 5.21 (s, 1H, diazepane-H), 3.88 (s, 3H, CH₃). |

| HRMS | m/z 452.0894 [M+H]⁺ (calc. 452.0891). |

| HPLC Purity | 98.5% (C18 column, MeCN/H₂O = 70:30). |

Q & A

Basic: What synthetic strategies are recommended for constructing the diazepane and pyrazole sulfonamide moieties in this compound?

Methodological Answer:

- Diazepane Synthesis : Utilize nucleophilic substitution reactions between amines and dihaloalkanes under reflux conditions (e.g., ethanol at 80°C for 6 hours). Cyclization can be monitored via TLC or HPLC .

- Pyrazole Sulfonamide Formation : React 1-methyl-1H-pyrazole-4-sulfonyl chloride with the diazepane core in dichloromethane (DCM) at room temperature. Use triethylamine as a base to neutralize HCl byproducts, and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Coupling with 2-Chloro-6-Fluorophenyl Group : Employ Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling for aromatic ketone formation, depending on substrate compatibility. Optimize catalyst loading (e.g., Pd(PPh₃)₄ for Suzuki reactions) .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 6.5–8.0 ppm), sulfonamide (-SO₂-), and diazepane methylene signals. ¹⁹F NMR for fluorine environment analysis .

- HRMS : Electrospray ionization (ESI) in positive ion mode to verify molecular weight (e.g., [M+H]⁺) .

- Chromatography :

- Reverse-Phase HPLC : C18 column with acetonitrile/water gradient (0.1% formic acid) to assess purity (>95%) .

- Retention Index Analysis : Compare Kovacs indices with n-paraffin standards for structural validation .

Advanced: How can reaction conditions be optimized to improve yield and purity during the coupling of the 2-chloro-6-fluorophenyl group with the diazepane core?

Methodological Answer:

- Temperature Optimization : Conduct reactions under reflux (80–100°C) to accelerate kinetics while avoiding decomposition. Use microwave-assisted synthesis for rapid heating .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) for cross-coupling efficiency. Monitor reaction progress via in-situ FTIR .

- Purification : Employ recrystallization from ethanol/water mixtures or preparative HPLC to isolate high-purity product (>98%). Validate with DSC for polymorph stability .

Advanced: What computational approaches are suitable for predicting the binding affinity of this compound to neurological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with GABA receptors or serotonin transporters. Prioritize pose clusters with lowest RMSD values (<2.0 Å) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonding (e.g., sulfonamide with Lys residues) and hydrophobic contacts .

- QSAR Modeling : Train models on pyrazole-diazepane derivatives to correlate substituent effects (e.g., Cl/F position) with IC₅₀ values .

Basic: What key functional groups influence the compound's pharmacological activity?

Methodological Answer:

- Pyrazole Sulfonamide : Enhances solubility and target selectivity via hydrogen bonding with enzymatic active sites .

- 2-Chloro-6-Fluorophenyl Group : Modulates lipophilicity (ClogP ~3.5) and membrane permeability. Fluorine improves metabolic stability .

- Diazepane Ring : Facilitates conformational flexibility for receptor binding. The sulfonyl group stabilizes bioactive conformations .

Advanced: How should researchers resolve contradictions between in vitro binding assays and in vivo efficacy studies for this compound?

Methodological Answer:

- Dose-Response Analysis : Use nonlinear regression (GraphPad Prism) to compare EC₅₀ values across assays. Apply Tukey’s test for mean differences .

- Metabolite Profiling : Perform LC-MS/MS to identify active metabolites in plasma. Correlate metabolite concentrations with in vivo effects .

- Tissue Distribution Studies : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs (e.g., brain) via scintillation counting .

Advanced: What crystallization techniques are effective for obtaining high-quality crystals of this compound for X-ray diffraction?

Methodological Answer:

- Solvent Evaporation : Dissolve in DCM/hexane (1:3) and allow slow evaporation at 4°C. Monitor crystal growth under polarized light .

- Vapor Diffusion : Use methanol/diethyl ether in a sealed chamber to induce nucleation. Optimize supersaturation by adjusting solvent ratios .

- Hirshfeld Surface Analysis : Post-crystallization, analyze intermolecular interactions (e.g., C–H···O, π-π stacking) to confirm packing efficiency .

Basic: What statistical methods are appropriate for analyzing dose-response data in preclinical studies involving this compound?

Methodological Answer:

- ANOVA : Compare mean responses across dose groups (e.g., 0.1–10 mg/kg). Validate homogeneity of variance with Levene’s test .

- Dunnett’s Test : Identify significant differences vs. control groups after ANOVA. Use two-tailed p-values (α = 0.05) .

- Nonlinear Regression : Fit data to a four-parameter logistic model (Hill equation) to calculate EC₅₀ and Hill slope .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.